molecular formula C15H10F2O B483780 4,4'-Difluorochalcone CAS No. 2805-56-3

4,4'-Difluorochalcone

Cat. No.: B483780
CAS No.: 2805-56-3
M. Wt: 244.23g/mol
InChI Key: AZBVDMNDUOURGI-XCVCLJGOSA-N
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Description

Contextualization within Chalcone (B49325) Chemistry Research

Chalcones are naturally occurring compounds characterized by a three-carbon α,β-unsaturated ketone system linking two aromatic rings. nih.gov They are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.goviucr.org The introduction of fluorine atoms into the chalcone structure, as seen in 4,4'-Difluorochalcone (B11334), is a strategic approach to modify and potentially enhance these biological effects. Fluorine, being highly electronegative, can alter the molecule's polarity, metabolic stability, and how it interacts with biological targets. mdpi.com This makes fluorinated chalcones like this compound a significant subgroup within the broader field of chalcone chemistry research.

Overview of Research Trajectories for this compound

Current research on this compound is progressing along several key trajectories. A primary focus is its application as a versatile starting material, or synthon, for the creation of more complex molecules. derpharmachemica.comnih.govnih.gov Its α,β-unsaturated carbonyl system allows for a variety of chemical reactions, leading to the synthesis of diverse heterocyclic compounds with potential pharmacological activities. vulcanchem.com

Key areas of investigation include:

Medicinal Chemistry: Researchers are synthesizing and evaluating derivatives of this compound for their potential as antimicrobial, antioxidant, and anticancer agents. derpharmachemica.comnih.gov The goal is to develop new therapeutic compounds by modifying the core structure. vulcanchem.com

Materials Science: The unique electronic and optical properties of this compound and its derivatives are being explored for applications in materials science. This includes the development of polymers with enhanced thermal stability and materials for organic electronics, such as organic light-emitting diodes (OLEDs). chemimpex.comacs.org

Chemical Synthesis and Methodology: Studies are also focused on developing efficient and environmentally friendly methods for synthesizing this compound and its derivatives. vulcanchem.com This includes exploring green chemistry approaches to reduce waste and energy consumption.

Chemical Identity of this compound

ParameterValue
CAS Registry Number 2805-56-3 fishersci.com
Molecular Formula C₁₅H₁₀F₂O vulcanchem.com
Molecular Weight 244.24 g/mol fishersci.com
IUPAC Name (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one fishersci.com

Physical Properties of this compound

PropertyValue
Physical State Crystalline solid vulcanchem.com
Appearance Light yellow to yellow powder/crystal chemimpex.com
Melting Point 117-121 °C chemimpex.com
Boiling Point 356.6°C at 760 mmHg vulcanchem.com

Synthesis of this compound and its Derivatives

The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-fluoroacetophenone with 4-fluorobenzaldehyde. vulcanchem.comacs.org

This compound serves as a versatile precursor for the synthesis of a wide range of heterocyclic derivatives. These reactions often target the reactive α,β-unsaturated ketone moiety.

Examples of Synthesized Derivatives from this compound

Reactant(s)Resulting Derivative Class
Hydrazine (B178648) derivativesPyrazolines vulcanchem.commdpi.com
o-Phenylenediamine (B120857)Benzodiazepines vulcanchem.com
Urea (B33335)Pyrimidines vulcanchem.com
Thiourea (B124793)Pyrimidine-thiones vulcanchem.commdpi.com
Semicarbazide hydrochloridePyrazole-1-carboxamide mdpi.com
ThiosemicarbazidePyrazole-1-carbothioamide mdpi.com
Ethyl acetoacetate (B1235776)Terphenyl derivatives mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVDMNDUOURGI-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2805-56-3
Record name 2805-56-3
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Record name 4,4'-Difluorochalcone
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Synthetic Methodologies for 4,4 Difluorochalcone and Its Core Derivatives

Established Synthetic Pathways of the Core Scaffold

The primary and most established method for synthesizing the 4,4'-difluorochalcone (B11334) core structure is the Claisen-Schmidt condensation. vulcanchem.comderpharmachemica.com This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone with an α-hydrogen and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org For this compound, the reactants are typically 4'-fluoroacetophenone (B120862) and 4-fluorobenzaldehyde. derpharmachemica.com

The general mechanism proceeds under basic conditions, where a hydroxide (B78521) ion deprotonates the α-carbon of the ketone (4'-fluoroacetophenone) to generate a nucleophilic enolate. vulcanchem.commagritek.com This enolate then attacks the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, which is the this compound product. vulcanchem.commagritek.com The reaction is valued for its simplicity and generally provides good yields. vulcanchem.com The resulting double bond typically has a trans (E) configuration, which can be confirmed by 1H NMR spectroscopy showing a characteristic coupling constant (J) of around 15.6 Hz for the α and β protons. derpharmachemica.com

Condensation Reactions in this compound Synthesis

The Claisen-Schmidt condensation is the most direct and widely employed method for preparing this compound. vulcanchem.com The reaction involves the base-catalyzed condensation of 4'-fluoroacetophenone with 4-fluorobenzaldehyde. derpharmachemica.com Various bases can be used as catalysts, with aqueous or ethanolic solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) being the most common. derpharmachemica.com

The reaction is typically carried out in a solvent such as ethanol (B145695) at controlled temperatures, often starting at cooler temperatures (5-10°C) and then proceeding for several hours. derpharmachemica.com The specific conditions, including the concentration of the base and the reaction time, can be adjusted to optimize the yield of the final product. derpharmachemica.com In addition to traditional methods, green chemistry approaches such as solvent-free reactions using grinding techniques and microwave-assisted synthesis have been explored for chalcone (B49325) synthesis to reduce environmental impact and improve efficiency. vulcanchem.com

Table 1: Conditions for Claisen-Schmidt Synthesis of this compound
Reactant 1Reactant 2Catalyst/SolventConditionsReference
4'-Fluoroacetophenone4-Fluorobenzaldehyde10% NaOH / EthanolStirred at 5-10°C for 3 hours derpharmachemica.com
4'-Fluoroacetophenone4-FluorobenzaldehydeNaOH / EthanolStirred at 278–283 K (5-10°C) for 3 hours iucr.org
4'-FluoroacetophenoneAcetoneNaOH / EthanolReaction monitored in real-time by NMR magritek.com

Multi-Step Synthesis Approaches Involving this compound as Precursor

The reactivity of the α,β-unsaturated carbonyl system in this compound makes it an exceptionally useful precursor for synthesizing a variety of more complex molecules, particularly heterocyclic compounds. derpharmachemica.com Nucleophiles can react at the carbonyl group or the β-carbon, and reactions with binucleophiles can lead to a diverse range of cyclized products. derpharmachemica.com

Key multi-step syntheses starting from this compound include:

Pyrazoline Derivatives : Reaction with hydrazine (B178648) derivatives is a common method for synthesizing pyrazolines. derpharmachemica.comjrespharm.comrjptonline.org For example, refluxing this compound with aminoguanidine (B1677879) hydrochloride in the presence of sodium ethoxide yields a pyrazoline derivative. derpharmachemica.com

Isoxazole Derivatives : Isoxazoles can be prepared through the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride in an alkaline medium. nih.govresearchgate.net

Benzodiazepine (B76468) Derivatives : Condensation with o-phenylenediamine (B120857) leads to the formation of 1,5-benzodiazepine derivatives. vulcanchem.com The synthesis of 2,4-bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine from this compound and 1,2-diaminobenzene has been reported with a 74% yield. vulcanchem.com

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives : Functionalized pyridines and pyrimidines can be synthesized. For instance, reacting this compound with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in ethanol yields a substituted pyridine. derpharmachemica.com Similarly, reaction with urea (B33335) or thiourea (B124793) produces pyrimidine derivatives. vulcanchem.comderpharmachemica.com

Terphenyl Derivatives : this compound serves as a starting material for multi-step synthesis of terphenyls. The process can involve condensation with ethyl acetoacetate (B1235776) to form a cyclohexenone derivative, followed by oxidative aromatization using a reagent like chloramine-T to yield the terphenyl structure. mdpi.comresearchgate.net

These examples highlight the role of this compound as a versatile building block in organic synthesis. derpharmachemica.comresearchgate.net

Table 2: Synthesis of Derivatives from this compound Precursor
Co-reactantReaction ConditionsProduct TypeYieldReference
Aminoguanidine hydrochlorideReflux with sodium ethoxide in ethanol for 24hPyrazoline derivative49% derpharmachemica.com
Malononitrile / Ammonium acetateReflux in ethanol for 10h2-Amino-4,6-bis(4-fluorophenyl)nicotinonitrile73% derpharmachemica.com
Ethyl cyanoacetate (B8463686) / Ammonium acetateReflux in ethanol for 8h4,6-Bis(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile68% derpharmachemica.com
UreaReflux with sodium ethoxide in ethanol for 18h4,6-Bis(4-fluorophenyl)-1,2-dihydropyrimidin-2-ol54% derpharmachemica.com
ThioureaReflux with ethanolic KOH for 22h4,6-Bis(4-fluorophenyl)-1,2-dihydropyrimidine-2-thiol51% derpharmachemica.com
AcetylacetoneReflux with 10% NaOH in ethanol for 6h3-Acetyl-4,6-bis(4-fluorophenyl)cyclohex-2-en-1-ol68% derpharmachemica.com
o-Phenylenediamine-2,4-bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine74% vulcanchem.com
Ethyl acetoacetate followed by Chloramine-TCondensation then reflux in acetic acid for 12hEthyl 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate88% (aromatization step) mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 4,4 Difluorochalcone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4,4'-difluorochalcone (B11334) and its derivatives. ethernet.edu.etlibretexts.org By analyzing the chemical shifts, spin-spin coupling, and signal intensities, detailed information about the molecular structure can be obtained. ethernet.edu.etlibretexts.org

For this compound, ¹H NMR and ¹³C NMR spectra are fundamental. In the ¹H NMR spectrum of this compound, the protons of the aromatic rings typically appear as multiplets in the range of δ 7.28-8.27 ppm. derpharmachemica.com The α- and β-protons of the enone moiety are particularly characteristic, showing distinct doublets with a coupling constant (J) of around 15.6 Hz, which confirms the trans or (E) configuration of the double bond. derpharmachemica.comresearchgate.net For instance, in one study, these were observed at δ 7.73 (d, 1H, Hα) and 7.90 (d, 1H, Hβ). derpharmachemica.com

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. bhu.ac.in The carbonyl carbon (C=O) of the chalcone (B49325) is typically found in the downfield region of the spectrum. The carbons of the two fluorophenyl rings and the α,β-unsaturated system will have distinct chemical shifts influenced by the electron-withdrawing fluorine atoms.

The following table summarizes typical NMR data for this compound:

Interactive Table 1: NMR Spectroscopic Data for this compound
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.73 Doublet 15.6
¹H 7.90 Doublet 15.6
¹H 7.28-8.27 Multiplet - Aromatic Protons
¹³C Data not available in search results - - Carbonyl (C=O)
¹³C Data not available in search results - - Aromatic & Vinylic Carbons

Infrared (IR) and Mass Spectrometry for Molecular Characterization

Infrared (IR) spectroscopy and mass spectrometry are complementary techniques that provide crucial information for the characterization of this compound. derpharmachemica.comresearchgate.net

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. webassign.netcognitoedu.org In the IR spectrum of this compound, several characteristic absorption bands are observed. A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is typically seen around 1662 cm⁻¹. derpharmachemica.com The C=C double bond of the enone system shows a stretching vibration at approximately 1600 cm⁻¹. derpharmachemica.com The presence of the carbon-fluorine (C-F) bond is confirmed by a strong absorption band in the region of 1220 cm⁻¹. derpharmachemica.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. msu.eduwikipedia.org For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (244.23 g/mol ). derpharmachemica.com The fragmentation pattern can reveal the structure of the molecule as it breaks down into smaller, charged fragments. chemguide.co.uklibretexts.org

Interactive Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peak/Value Assignment
IR (KBr, νmax in cm⁻¹) 1662 Carbonyl (C=O) stretch
IR (KBr, νmax in cm⁻¹) 1600 Alkene (C=C) stretch
IR (KBr, νmax in cm⁻¹) 1220 Carbon-Fluorine (C-F) stretch
Mass Spectrometry (LCMS) m/z 244 (M+) Molecular Ion

Source: Data compiled from Der Pharma Chemica, 2012. derpharmachemica.com

X-ray Crystallography: Analysis of Molecular and Crystal Structures

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for elucidating the absolute structure of a molecule. unimi.itub.edu By irradiating a single crystal with X-rays, a diffraction pattern is produced which can be mathematically analyzed to generate a three-dimensional model of the electron density, and thus the atomic positions. nih.govcam.ac.uk Studies on derivatives of this compound have utilized this technique to confirm their molecular structures. derpharmachemica.com For instance, the crystal structures of various heterocyclic compounds synthesized from this compound have been determined, providing unequivocal proof of their formation. derpharmachemica.com

Intermolecular Interactions in Crystal Packing (e.g., C-H...F, C-H...O, C-H...π, π-π Stacking)

The way molecules are arranged in a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.comau.dk In the crystal structures of this compound derivatives, several types of these interactions are observed.

C-H...F and C-H...O Hydrogen Bonds: These are weak hydrogen bonds where a carbon-bound hydrogen atom interacts with a fluorine or oxygen atom of a neighboring molecule. These interactions play a role in stabilizing the crystal lattice. researchgate.netrsc.org

π-π Stacking: This refers to the attractive, non-covalent interaction between aromatic rings. In the crystal structure of a derivative of this compound, π-π stacking interactions with a centroid-centroid distance of 3.7508 (13) Å have been observed, linking molecules into a three-dimensional network. researchgate.net

These intermolecular forces collectively dictate the crystal packing and influence the physical properties of the solid material. mdpi.com

Theoretical and Computational Chemistry Studies on 4,4 Difluorochalcone Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of 4,4'-Difluorochalcone (B11334). nih.govfortunejournals.com These first-principles methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. ornl.gov By mapping the electron density, researchers can identify regions that are electron-rich or electron-deficient, which is crucial for predicting how the molecule will interact with other chemical species.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies that the molecule is more reactive and can be more easily excited. For this compound, the fluorine atoms, being highly electronegative, significantly influence the electronic landscape. They withdraw electron density from the aromatic rings, affecting the energies of the molecular orbitals.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. This information is fundamental for understanding the reactivity of the chalcone (B49325) scaffold and designing new synthetic pathways. aspbs.com Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer interactions within the molecule and the delocalization of electron density, providing a deeper understanding of its stability and electronic properties. nih.gov

Table 1: Calculated Electronic Properties of a Chalcone Derivative (Example Data)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.govcresset-group.com

For this compound, MD simulations are essential for exploring its conformational landscape. The flexibility of the α,β-unsaturated ketone linker allows for various spatial arrangements of the two fluorinated phenyl rings. Identifying the most stable, low-energy conformations is crucial, as the molecule's shape directly influences its biological activity and material properties. mun.ca The conformation of a molecule can significantly affect its ability to bind to a target protein or pack into a crystalline lattice. mun.ca

By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a non-polar solvent), researchers can understand how the solvent affects its conformational preferences. mun.ca Techniques like replica-exchange molecular dynamics can enhance the sampling of the conformational space, ensuring that a wide range of possible structures is explored. mun.ca The resulting trajectories from MD simulations can be analyzed to identify predominant conformations and the energetic barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. cresset-group.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions involving this compound. masterorganicchemistry.com By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction coordinate, and any intermediate species. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, in the synthesis of heterocyclic compounds from this compound, computational methods can be used to compare different possible reaction pathways. By calculating the energies of the reactants, intermediates, transition states, and products, the most energetically favorable pathway can be determined. This can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the desired product. schrodinger.com

Methods like the Intrinsic Reaction Coordinate (IRC) can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. smu.edu Furthermore, computational studies can shed light on the role of catalysts in a reaction, showing how they lower the activation energy by stabilizing the transition state or providing an alternative reaction pathway. The combination of quantum chemical calculations with docking simulations can also be used to predict sites of metabolism by enzymes like cytochrome P450. nih.gov

Structure-Property Relationship Predictions via Computational Methods

A central goal of computational chemistry is to establish quantitative structure-property relationships (QSPR), which correlate the structural features of a molecule with its macroscopic properties. umass.edunih.gov For this compound and its analogues, QSPR models can be developed to predict various properties, such as biological activity, solubility, and electronic properties. nih.gov

These models are typically built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods or machine learning to find a mathematical equation that relates these descriptors to an experimentally measured property. nih.govneovarsity.org The molecular descriptors can be derived from the 2D or 3D structure of the molecule and can encode information about its size, shape, and electronic properties. umass.edu

Derivatization Strategies and Functionalization of the 4,4 Difluorochalcone Scaffold

Synthesis of Heterocyclic Derivatives (e.g., Pyrazoles, Pyridines, Terphenyls, Oxazoles)

The 4,4'-difluorochalcone (B11334) framework is a powerful synthon for accessing a variety of heterocyclic structures. Its ability to react with binucleophilic reagents leads to the formation of five- and six-membered rings, which are core components of many biologically active molecules.

Pyrazoles: Pyrazole (B372694) derivatives are frequently synthesized from this compound. researchgate.netresearchgate.net A common method involves a two-step process starting with the bromination of the chalcone (B49325) to form α,β-dibromo-4,4'-difluorochalcone. researchgate.netresearchgate.net This intermediate readily undergoes cyclocondensation with various hydrazine (B178648) derivatives to yield substituted pyrazoles. researchgate.netresearchgate.net For example, reaction with hydrazine hydrate (B1144303) produces the parent pyrazole, while substituted hydrazines or acid hydrazides can be used to install different groups on the pyrazole nitrogen. researchgate.netresearchgate.net

Another route involves the direct reaction of this compound with hydrazine derivatives. The reaction with hydrazine hydrate in the presence of acids like formic acid or acetic acid yields N-acylated pyrazoline derivatives. derpharmachemica.com Similarly, reacting the chalcone with substituted phenylhydrazines, such as 4-nitrophenylhydrazine (B89600) or 2,4-dinitrophenylhydrazine, in glacial acetic acid affords the corresponding N-phenyl-substituted pyrazolines. derpharmachemica.com

Starting MaterialReagent(s)Heterocyclic ProductReference(s)
This compound1. Bromine in Acetic Acid2. Hydrazine Hydrate3,5-Bis(4-fluorophenyl)-1H-pyrazole researchgate.net, researchgate.net
This compoundHydrazine Hydrate in Formic Acid3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde derpharmachemica.com
This compound4-Nitrophenylhydrazine in Acetic Acid3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole derpharmachemica.com
This compound2,4-Dinitrophenylhydrazine in Acetic Acid1-(2,4-Dinitrophenyl)-3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole derpharmachemica.com

Pyridines: Substituted pyridines can also be synthesized from this compound through multi-component condensation reactions. For instance, refluxing the chalcone with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) results in the formation of 2-amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile. derpharmachemica.com A similar reaction using ethyl cyanoacetate (B8463686) instead of malononitrile yields 4,6-bis(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. derpharmachemica.com Furthermore, heating this compound with ammonium acetate in glacial acetic acid produces 2,4,6-tris(4-fluorophenyl)pyridine. derpharmachemica.com

Starting MaterialReagent(s)Heterocyclic ProductReference(s)
This compoundMalononitrile, Ammonium Acetate, Ethanol2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile derpharmachemica.com
This compoundEthyl Cyanoacetate, Ammonium Acetate, Ethanol4,6-Bis(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derpharmachemica.com
This compoundAmmonium Acetate, Glacial Acetic Acid2,4,6-Tris(4-fluorophenyl)pyridine derpharmachemica.com

Terphenyls and Derived Heterocycles: A novel and simple method for preparing functionalized m-terphenyl (B1677559) derivatives uses this compound as the starting point. researchgate.netmdpi.com The synthesis begins with the condensation of the chalcone with ethyl acetoacetate (B1235776), which forms an intermediate, ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. researchgate.net This cyclohexenone derivative is then subjected to oxidative aromatization using reagents like chloramine-T to yield ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate. researchgate.netmdpi.comvulcanchem.com This terphenyl ester is a key intermediate that can be further modified. nih.govnih.gov For example, treatment with hydrazine hydrate converts the ester into 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide. nih.govnih.gov This carbohydrazide (B1668358) serves as a precursor for synthesizing other heterocyclic rings, such as 1,3,4-oxadiazoles, by reacting it with triethyl orthoformate. nih.gov

Intermediate Derived from this compoundReagent(s)Heterocyclic ProductReference(s)
4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazideTriethyl Orthoformate, Toluene4,4′′-Difluoro-4′-(1,3,4-oxadiazol-2-yl)-1,1′:3′,1′′-terphenyl-5′-ol nih.gov

Introduction of Diverse Functional Groups

The derivatization of this compound is an effective strategy for introducing a wide range of functional groups, which can modulate the chemical and biological properties of the resulting molecules. The synthesis of heterocyclic derivatives is a primary means by which this functionalization is achieved.

Key examples include:

Nitrile and Amino Groups: The synthesis of pyridine (B92270) derivatives from this compound introduces both cyano (-CN) and primary amino (-NH₂) groups onto the newly formed aromatic ring. derpharmachemica.com

Carbonyl and Hydroxyl Groups: The formation of pyridinone derivatives introduces a cyclic amide (lactam) functionality, featuring a carbonyl group (C=O). derpharmachemica.com The synthesis of terphenyls creates a phenolic hydroxyl (-OH) group and an ester (-COOEt) group, which can be subsequently converted to a carbohydrazide (-CONHNH₂). researchgate.netnih.gov

Acyl Groups: In the synthesis of pyrazole derivatives, various acyl groups can be attached to the pyrazole nitrogen. For example, using formic acid as the reaction medium leads to the introduction of a formyl group (-CHO), while using acetic acid introduces an acetyl group (-COCH₃). derpharmachemica.com

Nitro Groups: By using nitrophenylhydrazines in pyrazole synthesis, nitro groups (-NO₂) can be incorporated into the final structure, as seen in the formation of 3,5-bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. derpharmachemica.com

Reaction TypeReagentsFunctional Groups IntroducedResulting Compound ClassReference(s)
Pyridine SynthesisMalononitrile, Ammonium AcetateAmino (-NH₂), Cyano (-CN)Aminocyanopyridine derpharmachemica.com
Pyridine SynthesisEthyl Cyanoacetate, Ammonium AcetateCarbonyl (C=O), Cyano (-CN)Pyridinone derpharmachemica.com
Terphenyl SynthesisEthyl Acetoacetate, Chloramine-THydroxyl (-OH), Carboxylate (-COOEt)Hydroxyterphenyl ester researchgate.net, mdpi.com
Pyrazole SynthesisHydrazine Hydrate, Formic AcidFormyl (-CHO)N-formylpyrazoline derpharmachemica.com
Pyrazole Synthesis4-NitrophenylhydrazineNitro (-NO₂)N-(nitrophenyl)pyrazoline derpharmachemica.com

Cycloaddition and Condensation Reactions for Novel Structures

The construction of novel molecular frameworks from this compound is dominated by cycloaddition and condensation reactions. The α,β-unsaturated ketone moiety is perfectly suited for these transformations, acting as a three-carbon building block.

Condensation Reactions: Most syntheses of heterocyclic derivatives from this compound proceed via condensation mechanisms.

Pyridine and Pyrimidine (B1678525) Synthesis: The formation of pyridines with reagents like ethyl cyanoacetate and ammonium acetate is a classic example of a multi-component condensation reaction. derpharmachemica.com Similarly, this compound can react with urea (B33335) or thiourea (B124793) to form pyrimidine and pyrimidinthione derivatives, respectively, and with o-phenylenediamine (B120857) to yield benzodiazepines. vulcanchem.com

Pyrazole Synthesis: The reaction between the chalcone (or its dibromo derivative) and hydrazine is a cyclocondensation, where the two nitrogen atoms of hydrazine attack the β-carbon and the carbonyl carbon of the chalcone backbone, followed by dehydration to form the stable heterocyclic ring. researchgate.netderpharmachemica.com

Cyclohexenone Synthesis: The initial step in terphenyl synthesis is the Michael addition of a nucleophile like the enolate of ethyl acetoacetate to the β-carbon of the chalcone. researchgate.netmdpi.com This is a conjugate addition, a type of condensation, which is followed by an intramolecular cyclization (an aldol-type condensation) and subsequent dehydration to form a cyclohexenone derivative. researchgate.netmdpi.com This cyclohexenone is a novel structure in itself and a key intermediate for further aromatization. researchgate.netmdpi.com

Cycloaddition Reactions: While classic cycloaddition terminology (like Diels-Alder) is not always explicitly used, the formation of heterocyclic rings from the open-chain chalcone can be viewed as a formal cycloaddition process where a 1,3-dipole or a related species adds across the activated double bond or carbonyl group. The synthesis of pyrazolines from hydrazines, for example, is a formal [3+2] cycloaddition.

ReactionReagentsIntermediate/Product TypeReaction ClassificationReference(s)
Pyridine FormationEthyl Cyanoacetate, Ammonium AcetateDihydropyridinoneMulti-component Condensation derpharmachemica.com
Pyrazole FormationHydrazine HydrateDihydropyrazoleCyclocondensation derpharmachemica.com
Benzodiazepine (B76468) Formationo-PhenylenediamineDihydrobenzodiazepineCondensation vulcanchem.com
Cyclohexenone FormationEthyl Acetoacetate, NaOHOxocyclohexenecarboxylateMichael Addition / Aldol (B89426) Condensation researchgate.net, mdpi.com
Pyrimidinthione FormationThiourea, KOHDihydropyrimidinthioneCondensation derpharmachemica.com

Advanced Material Applications Derived from 4,4 Difluorochalcone

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes Precursors)

4,4'-Difluorochalcone (B11334) is a versatile compound that has found significant applications in the field of advanced materials, particularly in the development of optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). chemimpex.com Its unique electronic properties make it a valuable precursor for creating materials used in these devices, contributing to enhanced performance. chemimpex.com

Optoelectronic materials are substances that can interact with and control light, making them essential for devices that convert electrical signals into optical signals and vice versa. ossila.com These materials are at the core of modern technologies such as LEDs, solar cells, and optical communication systems. ossila.comsyronoptics.com The key characteristics of optoelectronic materials include their ability to absorb, emit, or modulate light, high efficiency in energy conversion, and the tunability of their optical properties by modifying their chemical structure. ossila.com

In the context of OLEDs, this compound's utility stems from its role as a building block in the synthesis of more complex organic molecules that form the emissive and charge-transporting layers within the device. chemimpex.comvulcanchem.com The presence of fluorine atoms in the chalcone (B49325) structure is significant. Fluorine is highly electronegative, and its incorporation into organic molecules can profoundly influence their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning of electronic properties is crucial for optimizing the efficiency and stability of OLEDs. rsc.org

Research has shown that chalcone derivatives, including those with fluorine substituents, are investigated for their photophysical properties for potential optoelectronic applications. vulcanchem.com The rigid α,β-unsaturated carbonyl system of the chalcone backbone, combined with the electronic effects of the fluorine atoms, contributes to the desirable photoluminescent characteristics of the resulting materials. vulcanchem.com The synthesis of various heterocyclic compounds using this compound as a starting material opens up avenues for creating a diverse range of materials with tailored optoelectronic properties. vulcanchem.com

The general structure of an OLED consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the electron-transporting layer (ETL) and hole-transporting layer (HTL) and recombine in the emissive layer (EML) to form excitons. The decay of these excitons leads to the emission of light. pku.edu.cn The efficiency of this process depends heavily on the properties of the materials used in each layer. By serving as a precursor, this compound contributes to the creation of novel materials that can enhance charge injection, transport, and recombination, ultimately leading to brighter and more efficient OLEDs. chemimpex.com

Integration into Polymer Systems and Coatings

The unique properties of this compound also make it a valuable component for integration into polymer systems and coatings, enhancing their thermal stability, mechanical strength, and other functionalities. chemimpex.com The incorporation of this fluorinated chalcone into polymer backbones or as a functional additive can lead to the development of advanced materials with tailored characteristics.

Polymers are large molecules composed of repeating structural units, and their properties are determined by factors such as molecular weight, chain structure (linear, branched, etc.), and the presence of functional groups. mgcub.ac.inhzo.com The integration of specific small molecules like this compound can be achieved through copolymerization, where the chalcone derivative acts as a comonomer, or by physically blending it into the polymer matrix. tulane.eduresearchgate.net

The presence of fluorine in the this compound moiety can impart several desirable properties to the resulting polymer. Fluoropolymers are known for their excellent chemical resistance, thermal stability, and low surface energy. solvay.com By incorporating this chalcone, polymers can exhibit improved resistance to harsh chemicals, high temperatures, and environmental degradation. chemimpex.com

In the context of coatings, these enhanced properties are particularly beneficial. Industrial coatings are applied to surfaces to provide protection against corrosion, abrasion, and weathering, as well as to impart desirable aesthetic qualities. shebpaint.com Coatings formulated with polymers containing this compound could offer superior durability and longevity. For instance, PEEK (polyether ether ketone), a high-performance thermoplastic, is known for its exceptional chemical resistance and is used in demanding applications such as seals, insulation, and in the chemical and oil and gas industries. orioncoat.com The principles of using robust building blocks to create resilient polymers apply here.

Furthermore, the chalcone structure itself can contribute to specific functionalities. The α,β-unsaturated ketone group is a reactive site that can be utilized for cross-linking reactions, which can improve the mechanical properties and solvent resistance of the polymer network. This is a common strategy used to enhance the performance of industrial coatings.

The integration of this compound into polymer systems can be explored through various polymerization techniques. For example, it could potentially be incorporated into copolymers via free-radical polymerization or other methods, depending on the reactivity of the chalcone's double bond. nih.gov The resulting copolymers would have a unique combination of properties derived from both the chalcone unit and the other monomer(s) in the chain. tulane.edu

Below is an interactive data table summarizing the general properties of different resin types used in coatings, which provides context for the potential benefits of incorporating a specialty monomer like this compound.

Resin TypeKey AdvantagesKey DisadvantagesCommon Applications
Alkyd Good flexibility and adhesion, relatively inexpensive. shebpaint.comSlower drying times, less resistant to moisture and chemicals. shebpaint.comIndustrial and architectural coatings. shebpaint.com
Acrylic Excellent UV stability, good color retention and clarity. shebpaint.comLess chemical resistance and mechanical durability than epoxies. shebpaint.comDecorative coatings, clear finishes. shebpaint.com
Epoxy High durability, good chemical resistance, strong adhesion. shebpaint.comLimited UV resistance (can yellow), can be brittle if not formulated correctly. shebpaint.comIndustrial flooring, protective metal coatings. shebpaint.com
Polyurethane Excellent flexibility, impact resistance, UV resistance, and abrasion resistance. shebpaint.comCan be more expensive, some formulations may have lower chemical resistance. shebpaint.comAutomotive coatings, high-traffic areas. shebpaint.com
PVDF Excellent chemical and corrosion resistance, high solar reflectance. solvay.comOften supplied only to licensed applicators for architectural uses. solvay.comArchitectural coatings, automotive components. solvay.com

Structure-Property Relationships in Material Science Contexts

The concept of structure-property relationships is fundamental to materials science, as it explains how the molecular structure of a compound dictates its macroscopic physical and chemical properties. wisdomlib.org For this compound, understanding these relationships is crucial for designing new materials with specific, predictable functionalities. ubc.ca

The molecular structure of this compound consists of two fluorophenyl rings linked by an α,β-unsaturated carbonyl system. vulcanchem.com Several key structural features influence its properties:

Fluorine Substituents: The presence and position of the fluorine atoms are highly significant. Fluorine's high electronegativity can alter the electron distribution within the molecule, impacting its reactivity, polarity, and intermolecular interactions. nih.gov This can lead to enhanced thermal stability and altered electronic properties, which are beneficial in optoelectronic materials. chemimpex.com

α,β-Unsaturated Carbonyl System: This conjugated system of double bonds (the enone moiety) is a key feature of chalcones. acs.org It creates a planar, rigid structure and is responsible for the molecule's electronic and photophysical properties. vulcanchem.com The delocalized π-electrons in this system are crucial for applications in organic electronics. acs.org The electrophilic nature of the β-carbon also makes it a site for various chemical reactions, allowing for the synthesis of more complex molecules and polymers. vulcanchem.com

Aromatic Rings: The two phenyl rings contribute to the rigidity and thermal stability of the molecule. They also provide sites for further functionalization, allowing for the fine-tuning of the molecule's properties.

In the context of materials science, these structural features translate into tangible properties:

Crystallinity and Morphology: The planarity and rigidity of the this compound molecule can influence how it packs in the solid state. vulcanchem.com The degree of crystallinity in a polymer, for instance, affects its mechanical properties such as stiffness, strength, and toughness. xometry.com Crystalline polymers tend to be denser and more resistant to solvents and heat. xometry.com The way polymer chains are arranged—whether orderly (crystalline) or disordered (amorphous)—has a profound impact on the material's behavior. mcpolymers.com

Thermal Properties: The strength of the chemical bonds and the intermolecular forces determine a material's thermal stability. The presence of strong carbon-fluorine bonds in this compound can contribute to a higher melting point and decomposition temperature in materials derived from it. solvay.com The glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid to a more flexible state, is also heavily influenced by the chemical structure of the polymer chains. hzo.com

Optical and Electronic Properties: As discussed in the optoelectronics section, the conjugated system and the fluorine substituents are primary determinants of the material's interaction with light and its charge-carrying capabilities. ossila.comvulcanchem.com By systematically modifying the structure of chalcone derivatives, it is possible to tune the absorption and emission wavelengths of light, a key principle in designing materials for OLEDs and other optical applications. ubc.ca

The table below illustrates some key structure-property relationships relevant to polymer science.

Structural FeatureInfluence on Polymer Properties
Molecular Weight Higher molecular weight generally leads to increased tensile strength and higher glass transition temperature. hzo.com
Chain Flexibility Flexible polymer chains allow for more movement, resulting in lower glass transition temperatures and a more rubbery state. mcpolymers.com
Intermolecular Forces Strong intermolecular forces (e.g., from polar groups) lead to higher melting points, increased stiffness, and better mechanical strength.
Crystallinity Higher crystallinity results in increased stiffness, hardness, and density, but can also lead to increased brittleness. xometry.com
Cross-linking The formation of chemical bonds between polymer chains increases rigidity, strength, and resistance to solvents.

By understanding these fundamental relationships, scientists can rationally design and synthesize new materials based on this compound that are optimized for specific advanced applications.

Mechanistic Insights into in Vitro Biological Activities of 4,4 Difluorochalcone Derivatives

Investigation of Biochemical Interaction Mechanisms (e.g., Enzyme Modulation) in In Vitro Systems

The biological activity of 4,4'-difluorochalcone (B11334) and its derivatives is often rooted in their ability to interact with and modulate the function of key enzymes. In vitro studies have been instrumental in elucidating these interactions, with a significant focus on enzymes involved in inflammatory and oxidative stress pathways.

One prominent example is the inhibition of myeloperoxidase (MPO), a heme enzyme primarily found in neutrophils that plays a role in inflammatory processes. nih.gov A recent study investigated the inhibitory effects of several chalcone (B49325) derivatives on MPO activity. Among the tested compounds, this compound was identified as a particularly potent inhibitor, exhibiting an IC₅₀ value of 0.05 µM. nih.gov This indicates a strong inhibitory impact on the enzyme's function. Molecular docking simulations suggest that the high affinity of this compound for the MPO active site is due to the formation of key hydrogen bonds with Gln91 and His95 residues, as well as halogen interactions involving its fluorine atoms. nih.gov

Table 1: In Vitro Myeloperoxidase (MPO) Inhibition by Chalcone Derivatives

CompoundIC₅₀ (µM)Binding Affinity (ΔG Vina, kcal/mol)
Chalcone0.828-7.6
4-Fluorochalcone0.142-7.9
This compound0.05-8.4
4-Chlorochalcone0.091-8.0
4-Bromochalcone0.075-8.1
4-Iodochalcone0.063-8.2
Data sourced from a study on the inhibitory potential of chalcones on MPO activity. nih.gov

Furthermore, derivatives of this compound have demonstrated significant antioxidant properties in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. derpharmachemica.comresearchgate.net While the parent compound shows moderate activity, certain heterocyclic derivatives, including pyrazoles and terphenyls synthesized from the this compound precursor, exhibit enhanced radical scavenging capabilities. researchgate.netnih.gov This activity suggests an interaction with and neutralization of reactive oxygen species (ROS), which can indirectly modulate the activity of enzymes susceptible to oxidative damage.

Cellular Pathway Interrogation in In Vitro Systems

Beyond direct enzyme modulation, this compound derivatives have been shown to interfere with specific cellular signaling pathways in vitro, particularly those implicated in fibrosis and inflammation.

Research has identified a chalcone derivative, AD-021, as an anti-fibrotic agent that targets the transforming growth factor-β1 (TGF-β1) signaling pathway. nih.gov In an in vitro model using renal proximal tubule epithelial cells (RPTEC), AD-021 was found to suppress TGF-β1-induced collagen production and the expression of pro-fibrotic proteins like fibronectin and α-smooth muscle actin (αSMA). nih.gov The mechanism involves the suppression of TGF-β receptor II (TGFβRII) phosphorylation, which in turn inhibits both Smad-dependent and Smad-independent signaling downstream of the receptor. nih.gov Additionally, the study noted that the chalcone derivative could ameliorate TGF-β1-induced mitochondrial fission by inhibiting Drp1 phosphorylation. nih.gov

Other studies suggest that difluoro-chalcone derivatives can protect cardiomyocytes from injuries induced by high glucose levels by inhibiting reactive oxygen species (ROS) and the nuclear factor-κB (NF-κB) pathway. biointerfaceresearch.com NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and cell survival. Its inhibition represents a key mechanism for the anti-inflammatory effects observed with some chalcone derivatives.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound can be modified to enhance specific biological activities. The core chalcone structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile template. vulcanchem.com

Key SAR insights include:

Fluorine Substitution: The position and number of fluorine substituents significantly influence biological activity. The presence of fluorine atoms on both phenyl rings in this compound, for example, enhances its electrophilicity and contributes to its potent MPO inhibitory activity. nih.govvulcanchem.com

Heterocyclic Derivatives: Cyclization of the chalcone scaffold into various heterocyclic systems often leads to compounds with improved or novel pharmacological profiles. vulcanchem.com The reaction of the α,β-unsaturated ketone moiety with different reagents can yield a wide array of derivatives. derpharmachemica.com For instance, reaction with hydrazine (B178648) derivatives produces pyrazolines, which have shown significant antimicrobial and antioxidant activities. derpharmachemica.comresearchgate.net Similarly, condensation with o-phenylenediamine (B120857) yields benzodiazepine (B76468) derivatives. derpharmachemica.comvulcanchem.com

Table 2: Biological Activities of Heterocyclic Derivatives of this compound

Starting ScaffoldReactantResulting HeterocycleObserved In Vitro ActivitiesReference
This compoundHydrazine Hydrate (B1144303)PyrazolineAntimicrobial, Antioxidant derpharmachemica.com
This compoundo-PhenylenediamineBenzodiazepineAntimicrobial derpharmachemica.com
This compoundUrea (B33335) / Thiourea (B124793)Pyrimidine (B1678525) / PyrimidinthioneAntimicrobial derpharmachemica.comvulcanchem.com
This compoundEthyl cyanoacetate (B8463686) / Ammonium (B1175870) acetate (B1210297)PyridoneAntimicrobial, Antioxidant derpharmachemica.com
α,β-Dibromo 4,4'-difluoro chalconeHydrazine derivativesPyrazole (B372694)Antimicrobial, Antioxidant researchgate.net

Substituents on Aromatic Rings: The addition of other functional groups to the phenyl rings can fine-tune the compound's activity. Studies on chalcones have shown that adding hydroxyl or methoxy (B1213986) groups can modulate their inhibitory effects on various enzymes and transporters. nih.gov For example, a hydroxyl group at the ortho position of one of the rings can lead to better inhibitory activity against efflux pumps like P-glycoprotein by acting as a hydrogen bond donor. nih.gov

Design Principles for Biologically Relevant Scaffolds

A scaffold in medicinal chemistry is a core molecular structure that serves as a foundation for designing a library of new compounds. The this compound structure is an excellent example of a "privileged scaffold" due to its synthetic accessibility and its ability to interact with multiple biological targets. ijpsjournal.com

The design principles for creating biologically relevant scaffolds based on this compound revolve around several key concepts:

Exploiting the α,β-Unsaturated Carbonyl System: This enone moiety is a key chemical feature, acting as a Michael acceptor. vulcanchem.com This reactivity allows for nucleophilic additions and cyclization reactions with a wide range of binucleophiles (e.g., hydrazine, urea, o-phenylenediamine) to generate diverse heterocyclic libraries. derpharmachemica.comscirp.org This principle of "diversity-oriented synthesis" is fundamental to exploring a broad chemical space for new biological activities.

Structural Rigidity and Conformation: Converting the flexible chalcone backbone into more rigid heterocyclic systems (like pyrazoles or benzodiazepines) can lock the molecule into a specific conformation. researchgate.net This pre-organization can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

Modulation of Physicochemical Properties: The introduction of fluorine atoms, as in this compound, is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding interactions. derpharmachemica.com Further modifications, such as adding polar or nonpolar groups, can be used to systematically tune the scaffold's properties to achieve a balance between mechanical strength, porosity, and biocompatibility, which are critical for applications like tissue engineering scaffolds. nih.gov

Biomimetic Design: The goal of scaffold design is often to mimic the architecture and function of natural biological structures. mdpi.com By using the chalcone core to build more complex molecules, chemists can create compounds that fit into the binding pockets of enzymes or receptors, effectively mimicking natural ligands or substrates to modulate a biological pathway.

By applying these principles, the this compound scaffold serves as a robust and versatile starting point for the rational design of new therapeutic agents with tailored biological activities.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 4,4'-Difluorochalcone?

  • Answer : Structural confirmation is achieved via X-ray crystallography, particularly for derivatives or reaction products, as demonstrated in studies analyzing dimerization products . Purity is assessed using gas chromatography (GC), with commercial and synthesized samples typically reporting >97.0% purity . Additional characterization may involve nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC), though these are not explicitly detailed in the provided evidence.

Q. What are the primary biochemical applications of this compound in current research?

  • Answer : It serves as a precursor for synthesizing pharmacologically active terphenyl derivatives and oxadiazole-containing compounds, which are explored for their cytotoxic, neuroprotective, and enzyme-inhibitory properties . It is also a competitive inhibitor of glutathione S-transferase (GST), a key enzyme in cellular detoxification pathways, with implications in overcoming multidrug resistance in cancer cells .

Advanced Research Questions

Q. How does this compound function as a competitive inhibitor of glutathione S-transferase (GST), and what methodological approaches are used to determine its mechanism?

  • Answer : Inhibition kinetics are analyzed using purified GST enzymes (e.g., from human erythrocytes). Competitive inhibition is confirmed via Lineweaver-Burk plots, showing increased Michaelis constant (KmK_m) without altering maximum velocity (VmaxV_{max}). The inhibition constant (KiK_i) is determined using Dixon plots, with reported values ranging from 7.76–41.93 µM . Assays involve varying substrate (e.g., 1-chloro-2,4-dinitrobenzene) and inhibitor concentrations under standardized pH and temperature conditions.

Q. What experimental strategies are employed to resolve contradictory findings in the pharmacological activity of this compound across studies?

  • Answer : Discrepancies are addressed by:

  • Standardizing enzyme sources (e.g., human vs. animal GST isoforms) and substrate concentrations.
  • Validating results through orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic activity assays).
  • Ensuring statistical robustness via triplicate measurements and controlling for batch-to-batch variability in compound synthesis .

Q. What synthetic strategies are used to design this compound derivatives for enhanced bioactivity?

  • Answer : Derivatives are synthesized by functionalizing the chalcone backbone. For example:

  • Terphenyl-oxadiazole hybrids : this compound is reacted with thiourea under reflux in ethanolic KOH to form pyrimidine derivatives, followed by multi-step oxidation and cyclization .
  • Electron-withdrawing modifications : Fluorine atoms or methoxy groups are introduced to improve binding affinity or metabolic stability, as seen in GST inhibition studies .

Q. How are crystallographic data analyzed to confirm the structural properties of this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using programs like SHELXL for refinement. Hydrogen atoms are placed in calculated positions (riding model), and thermal displacement parameters (UisoU_{iso}) are optimized. Data are validated using R-factors and residual electron density maps .

Methodological Notes

  • Data Tables :

    PropertyValue/TechniqueReference
    Purity (GC)>97.0%
    GST Inhibition (KiK_i)7.76–41.93 µM (competitive)
    Synthetic Yield51% (pyrimidine dimer synthesis)
  • Key References :

    • Structural analysis: SHELX software suite for crystallography .
    • Enzyme assays: GST purification via GSH-agarose affinity chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.